2-(Trifluoromethyl)spiro[2.3]hexan-5-one
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Description
2-(Trifluoromethyl)spiro[2.3]hexan-5-one is a chemical compound that has gained significant attention in the scientific community due to its unique structure and potential applications. This spiroketone is a bicyclic compound that contains a spiro center, which is a carbon atom that is shared by two rings. The trifluoromethyl group at the 2-position of the spiro center also adds to its unique properties.
Scientific Research Applications
Synthesis Methods and Chemical Properties
A study by Meng et al. (2017) describes a novel method for synthesizing trifluoromethyl-containing 1'H-spiro[azirine-2,4'-quinolin]-2'(3'H)-ones, showcasing the potential of 2-(Trifluoromethyl)spiro[2.3]hexan-5-one in facilitating complex chemical syntheses (Meng, Chen, Yu, & Han, 2017).
Rosenberg et al. (2016) explored the strained carbene reaction intermediate, spiro[3.3]hept-1-ylidene, generated from a related compound, providing insights into the chemical behavior of spiro compounds under specific conditions (Rosenberg, Schrievers, & Brinker, 2016).
Biochemical and Medicinal Applications
- Capaccio et al. (2019) developed an asymmetric synthesis of α-trifluoromethylthio-β-amino acids using a type of spiro compound, highlighting its role in producing biochemically significant molecules (Capaccio, Sicignano, Rodríguez, Della Sala, & Alemán, 2019).
Electronic and Photophysical Applications
Driscoll et al. (2010) presented a study where a spiro-linked molecule was used as a secondary absorber in solid-state excitonic solar cells, demonstrating its utility in enhancing solar cell efficiency (Driscoll, Fang, Humphry-Baker, Torres, Huck, Snaith, & Friend, 2010).
Johansson et al. (1997) investigated the electronic structure and optical properties of spiro-type molecules, providing valuable information about their potential in electroluminescent applications (Johansson, Santos, Guo, Cornil, Fahlman, Salbeck, Schenk, Arwin, Brédas, & Salanek, 1997).
properties
IUPAC Name |
2-(trifluoromethyl)spiro[2.3]hexan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O/c8-7(9,10)5-3-6(5)1-4(11)2-6/h5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEUCZSAQGCTJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12CC(=O)C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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